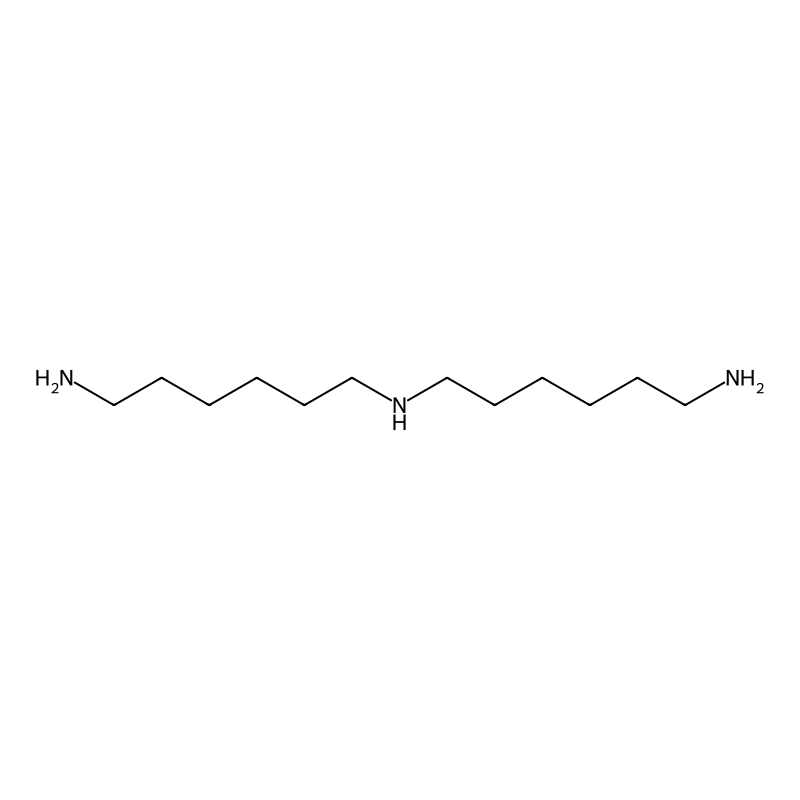

Bis(hexamethylene)triamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization of Materials:

- Precursor for Functional Materials: BHMT serves as a precursor for the synthesis of various functional materials, including:

- ZnO outgrowths on TiO2 nanofibers: This research explores using BHMT to promote the growth of zinc oxide (ZnO) nanostructures on titanium dioxide (TiO2) nanofibers, enhancing their photocatalytic activity [].

- Organic guest molecules in polyoxometalates: BHMT acts as an organic guest molecule in the formation of one-dimensional chains within {W36} polyoxotungstate host compounds, potentially leading to novel materials with specific properties [].

Chemical and Biological Research:

- Solvent and Coating Agent: BHMT finds use as a solvent to coat amphiphilic polymers onto CdSe/ZnS quantum dots, improving their water solubility and potential applications in bioimaging [].

- Spermidine Analog: BHMT shares structural similarities with spermidine, a naturally occurring polyamine involved in various cellular processes. While research suggests BHMT may not enhance mitochondrial calcium accumulation like spermidine, it can inhibit calcium and phosphate-induced mitochondrial permeability transition, impacting cell death pathways [].

Bis(hexamethylene)triamine, also known as N'-(6-aminohexyl)hexane-1,6-diamine, is an organic compound with the molecular formula C12H29N3 and a molecular weight of 215.38 g/mol. It appears as a colorless to yellow solid, which can be crystalline or flaked. This compound is highly soluble in water and exhibits a melting point range of 33-36 °C and a boiling point of approximately 163-165 °C at reduced pressure (4 mm Hg) . Bis(hexamethylene)triamine is classified as corrosive, irritating to skin and eyes, and potentially toxic if ingested .

Several methods exist for synthesizing bis(hexamethylene)triamine. One common approach involves the reaction of hexamethylenediamine with formaldehyde under controlled conditions. This process typically requires a catalyst and specific temperature management to ensure optimal yields . Another method may involve the direct amination of hexamethylenediamine derivatives .

Bis(hexamethylene)triamine has diverse applications across various industries:

- Curing Agent: Used in epoxy resins for curing applications.

- Corrosion Inhibitor: Acts as a corrosion and scale inhibitor in industrial processes.

- Flocculating Agent: Functions as a flocculating agent in wastewater treatment.

- Additive: Utilized as an asphalt anti-strip additive and cationic emulsifier.

- Polymer Production: Serves as a chain extender or catalyst in polyurethane production .

Interaction studies highlight the compatibility of bis(hexamethylene)triamine with various materials. It is known to be incompatible with strong oxidizing agents and certain organic compounds, which can lead to hazardous reactions . Further research into its interactions with biological systems could provide insights into its safety profile.

Several compounds share structural similarities with bis(hexamethylene)triamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexamethylenediamine | C6H16N2 | Shorter chain length; commonly used in polymer synthesis. |

| Diethylenetriamine | C4H12N2 | Shorter chain; used mainly as a curing agent for epoxy resins. |

| Triethylenetetramine | C6H18N4 | Contains four amine groups; used in various industrial applications. |

| Tetraethylenepentamine | C8H22N4 | Longer chain; utilized in specialty chemical production. |

Bis(hexamethylene)triamine stands out due to its unique structure that allows for specific interactions in polymer chemistry and its role as an effective curing agent compared to other amines.

The synthesis of bis(hexamethylene)triamine from 6-aminohexanenitrile represents a significant industrial pathway that involves a two-step catalytic process [1]. This method was developed to provide an efficient route to bis(hexamethylene)triamine production, leveraging readily available starting materials derived from petrochemical feedstocks [2].

The first step involves the catalytic conversion of 6-aminohexanenitrile to di(5-cyanopentyl)amine through a deammoniation reaction [1]. This intermediate formation is crucial for the overall synthesis pathway and requires precise control of reaction conditions to achieve optimal conversion rates [9]. The reaction proceeds through the elimination of ammonia from two molecules of 6-aminohexanenitrile, forming a secondary amine linkage between the cyano-terminated alkyl chains [1] [2].

The second step involves the hydrogenation of di(5-cyanopentyl)amine to produce bis(hexamethylene)triamine [1]. This hydrogenation process requires the use of specialized catalysts capable of reducing both nitrile groups to primary amines while maintaining the integrity of the secondary amine linkage [9]. The process has been demonstrated to achieve bis(hexamethylene)triamine yields of approximately 29% based on gas chromatographic analysis [9].

Table 1: Reaction Conditions for Bis(hexamethylene)triamine Synthesis from 6-aminohexanenitrile

| Reaction Parameter | Step 1: Formation of di(5-cyanopentyl)amine | Step 2: Hydrogenation |

|---|---|---|

| Temperature (°C) | 50-250 | 75-200 |

| Reaction Time (hours) | 10-20 | 6 |

| Pressure (atm) | 0.1-5 | 300-5000 psig H₂ |

| Catalyst Type | Palladium, Platinum, Rhodium, Ruthenium | Chromium-promoted Raney cobalt, Raney nickel |

| Catalyst Loading (%) | 5-10 | 10-20 |

Research has demonstrated that the conversion to di(5-cyanopentyl)amine can reach 26% when using 452 grams of 6-aminohexanenitrile with 10 grams of 5% palladium on alumina catalyst at 150°C for 12 hours under nitrogen atmosphere [9]. The subsequent hydrogenation step utilizes chromium-promoted Raney cobalt catalyst under 600 psig hydrogen pressure for 6 hours [9].

Catalytic Synthesis Methods

The catalytic synthesis of bis(hexamethylene)triamine employs various metal catalysts that facilitate different steps of the conversion process [1] [9]. The selection of appropriate catalysts is critical for achieving high conversion rates and selectivity toward the desired product [17] [19].

Noble metal catalysts play a crucial role in the initial formation of di(5-cyanopentyl)amine [1]. Palladium, platinum, rhodium, and ruthenium have all been identified as effective catalysts for this transformation [1] [9]. These metals demonstrate varying degrees of activity and selectivity, with palladium showing particular effectiveness in promoting the deammoniation reaction [9] [19].

For the hydrogenation step, transition metal catalysts are predominantly employed [1] [9]. Raney cobalt and Raney nickel catalysts have shown significant activity in the reduction of nitrile groups to primary amines [1] [21]. Chromium-promoted Raney cobalt has been specifically identified as highly effective for this application, providing enhanced activity compared to unmodified Raney metals [9].

Table 2: Catalyst Performance in Bis(hexamethylene)triamine Synthesis

| Catalyst System | Primary Function | Conversion Efficiency | Operating Conditions |

|---|---|---|---|

| 5% Palladium on alumina | Di(5-cyanopentyl)amine formation | 26% | 150°C, 12 hrs, N₂ atmosphere |

| Chromium-promoted Raney cobalt | Hydrogenation | High | 600 psig H₂, 6 hrs |

| Raney nickel | Hydrogenation | Moderate | Moderate pressure/temperature |

| Supported cobalt | Hydrogenation | High | High pressure/temperature |

| Supported nickel | Hydrogenation | High | High pressure/temperature |

| Iron oxide | Hydrogenation | Low | High temperature |

The choice of catalyst support material significantly influences catalytic performance [17] [20]. Aluminum oxide supports have been widely used for palladium catalysts, providing high surface area and thermal stability [9] [17]. Zeolite supports, particularly HZSM-5, have shown promise for noble metal catalysts in related hydrogenation reactions [22].

Catalyst deactivation represents a significant challenge in industrial applications [21]. Research has identified that Raney nickel catalysts can experience rapid deactivation during nitrile hydrogenation without appropriate additives, while Raney cobalt demonstrates superior longevity [21]. The formation of oligomeric secondary amines on catalyst surfaces has been identified as a primary deactivation mechanism [21].

Industrial-Scale Production Techniques

Industrial-scale production of bis(hexamethylene)triamine requires sophisticated process design to manage the multi-step synthesis and achieve economically viable yields [1] [2]. The scalability of the process depends on optimizing reaction conditions, catalyst utilization, and product separation techniques [26].

Continuous flow reactors are commonly employed for industrial synthesis to maintain consistent reaction conditions and improve heat and mass transfer [1]. The two-step process requires careful temperature and pressure control throughout both reaction phases to prevent catalyst deactivation and unwanted side reactions [9] [21].

Process optimization studies have identified key parameters affecting industrial production efficiency [1] [9]. Temperature control is critical, with the first step requiring temperatures between 50-250°C depending on the specific catalyst system employed [1]. The hydrogenation step operates at lower temperatures of 75-200°C but requires significantly higher hydrogen pressures of 300-5000 psig [1] [9].

The industrial process incorporates catalyst recovery and recycling systems to improve economic viability [1] [2]. Catalyst separation is typically achieved through decantation following the first reaction step, allowing for catalyst reuse in subsequent batches [9]. The hydrogenation catalysts can be regenerated through hydrogen treatment to restore activity [17] [20].

Product separation and purification represent significant challenges in industrial-scale production [1] [2]. The reaction mixture contains bis(hexamethylene)triamine alongside hexamethylenediamine and small amounts of hexamethyleneimine as byproducts [9]. Distillation techniques are employed for product isolation, though care must be taken to prevent thermal degradation of the bis(hexamethylene)triamine product [2] [26].

Quality control measures in industrial production include gas chromatographic analysis to monitor conversion rates and product purity [9]. The process typically achieves bis(hexamethylene)triamine concentrations of 29% in the crude product, which requires further purification to meet commercial specifications [9].

Recovery from Hexamethylenediamine Manufacturing Byproducts

Bis(hexamethylene)triamine is commonly obtained as a byproduct from hexamethylenediamine manufacturing processes used in nylon 6,6 production [2] [26]. The recovery of bis(hexamethylene)triamine from these waste streams represents both an economic opportunity and an environmental benefit [2] [28].

Hexamethylenediamine manufacturing generates distillation residues containing varying concentrations of bis(hexamethylene)triamine [2] [26]. These still heels typically contain 5-40% bis(hexamethylene)triamine by weight, along with other components including decane diamine, residual hexamethylenediamine, and poly(hexamethylene)-polyamines [2] [26].

Traditional recovery methods have relied on direct distillation, but this approach presents significant challenges due to the high boiling point of bis(hexamethylene)triamine [2] [26]. Attempts to separate bis(hexamethylene)triamine by distillation often lead to thermal degradation and tar formation, reducing product quality and yield [2] [26].

Table 3: Industrial Recovery Methods for Bis(hexamethylene)triamine from Manufacturing Byproducts

| Recovery Method | Feed Composition (% BHMT) | Product Purity (%) | Major Limitations | Energy Requirements |

|---|---|---|---|---|

| Direct distillation | 5-40 | 70-85 | Thermal degradation, tar formation | High |

| Solvent extraction with aliphatic hydrocarbons | 5-40 | 85-95 | Solvent recovery required | Moderate |

| Crystallization | Variable | 90-98 | Low throughput | Low |

| Membrane separation | Variable | 80-90 | Membrane fouling | Low |

Advanced recovery techniques have been developed to overcome the limitations of direct distillation [26]. Solvent extraction using aliphatic hydrocarbons with boiling points between 34°C and 210°C has proven effective for bis(hexamethylene)triamine recovery [26]. This method involves contacting the still heels with the hydrocarbon solvent, which dissolves the bis(hexamethylene)triamine, followed by separation of the solvent phase and subsequent bis(hexamethylene)triamine isolation [26].

The solvent extraction process typically achieves higher product purity compared to direct distillation, with bis(hexamethylene)triamine concentrations reaching 85-95% [26]. The process requires careful selection of the hydrocarbon solvent to optimize bis(hexamethylene)triamine solubility while minimizing extraction of unwanted components [26].

Alternative recovery approaches include crystallization techniques that exploit the solid-state properties of bis(hexamethylene)triamine [8]. These methods can achieve high product purity but are limited by relatively low throughput and complex process control requirements [8].

Green Chemistry Approaches to Bis(hexamethylene)triamine Synthesis

The development of environmentally sustainable approaches to bis(hexamethylene)triamine synthesis has gained increasing attention as the chemical industry seeks to reduce its environmental footprint [29] [30]. Green chemistry principles provide a framework for designing more sustainable synthetic pathways that minimize waste generation and reduce the use of hazardous materials [32] [35].

Atom economy maximization represents a key green chemistry principle applicable to bis(hexamethylene)triamine synthesis [35]. Traditional multi-step synthetic routes often suffer from low atom utilization, with significant portions of starting materials ending up as waste byproducts [35]. Research has focused on developing direct one-pot synthesis methods that incorporate more atoms from starting materials into the final product [32] [35].

The use of renewable feedstocks represents another important green chemistry approach [30] [31]. Current bis(hexamethylene)triamine synthesis relies heavily on fossil-derived starting materials, contributing to carbon emissions and resource depletion [31] [34]. Bio-based precursor development has emerged as a promising alternative, with research focusing on carbohydrate-derived intermediates and plant oil-based starting materials [34] [36].

Table 4: Green Chemistry Approaches to Bis(hexamethylene)triamine Synthesis

| Green Chemistry Principle | Traditional Approach Limitation | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Atom economy maximization | Low atom utilization in multi-step synthesis | Direct one-pot synthesis methods | Reduced raw material consumption |

| Use of renewable feedstocks | Dependence on fossil-derived starting materials | Bio-based precursor development | Lower carbon footprint |

| Elimination of hazardous solvents | Use of toxic organic solvents | Aqueous reaction media | Improved worker safety |

| Energy efficiency improvement | High energy consumption in distillation | Microwave-assisted synthesis | Reduced energy consumption |

| Waste minimization | Generation of significant waste streams | Process intensification | Decreased environmental impact |

Solvent selection plays a crucial role in green chemistry approaches to bis(hexamethylene)triamine synthesis [32] [35]. Traditional synthetic methods often employ toxic organic solvents that pose environmental and health risks [32]. Research has investigated the use of aqueous reaction media and environmentally benign solvents to reduce the environmental impact of the synthesis process [32] [35].

Energy efficiency improvements represent another important aspect of green bis(hexamethylene)triamine synthesis [29] [33]. Traditional processes often require high energy consumption, particularly during product purification through distillation [2] [26]. Alternative approaches include microwave-assisted synthesis and process intensification techniques that can significantly reduce energy requirements [29] [33].

Biocatalytic approaches have emerged as promising green alternatives for bis(hexamethylene)triamine synthesis [30] [32]. Enzymatic processes can operate under mild conditions and demonstrate high selectivity, potentially reducing energy consumption and waste generation compared to traditional chemical catalysis [32] [36]. Research has explored the use of engineered enzymes for amine synthesis and modification reactions relevant to bis(hexamethylene)triamine production [30] [32].

Bis(hexamethylene)triamine exhibits distinctive structural characteristics that directly influence its chemical reactivity and biological activity. The compound possesses a symmetrical linear structure with the molecular formula C₁₂H₂₉N₃, featuring three amino groups arranged in a specific pattern: two primary amino groups at the terminal positions and one secondary amino group at the central position [1] [2].

The hexamethylene chain length represents a critical structural determinant for the compound's activity profile. This twelve-carbon backbone provides an optimal balance between hydrophobic and hydrophilic properties, enabling effective interaction with both aqueous and lipid environments [3] [4]. The extended aliphatic chain length contributes to enhanced membrane binding affinity compared to shorter polyamines, while maintaining sufficient flexibility for conformational adaptation during molecular recognition events [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₉N₃ |

| Molecular Weight | 215.38 g/mol |

| IUPAC Name | N′-(6-aminohexyl)hexane-1,6-diamine |

| Linear Formula | NH₂(CH₂)₆NH(CH₂)₆NH₂ |

| Melting Point | 33-36°C |

| Boiling Point | 163-165°C at 4 mmHg |

| Density | 0.85 g/mL at 20°C |

| pKₐ (predicted) | 10.94 ± 0.10 |

| Water Solubility | 437 g/L at 20°C |

The amino group arrangement creates a distinctive nucleophilic profile that governs the compound's reactivity patterns. The primary amino groups serve as the principal sites for nucleophilic attack in reactions with electrophilic species, while the secondary amino group exhibits different reactivity characteristics due to its reduced steric accessibility and altered electronic environment [7] [8]. This differential reactivity enables selective chemical transformations and regiospecific reactions.

Protonation behavior studies reveal that bis(hexamethylene)triamine follows a sequential protonation mechanism, with the primary amino groups being protonated first before the secondary amino group [9] [10]. This pattern reflects the relative basicity differences between the amino groups and has significant implications for pH-dependent reactivity and biological activity. The predicted pKₐ value of 10.94 indicates strong basicity, which enhances nucleophilicity and facilitates interactions with negatively charged species [11] [12].

The conformational flexibility of the hexamethylene backbone enables the molecule to adopt multiple low-energy conformations, facilitating adaptive binding to diverse molecular targets [13] [14]. This structural plasticity is particularly important for biological applications where induced-fit mechanisms govern molecular recognition processes. The extended conformation is generally preferred in aqueous solutions, but the molecule can readily adapt to constrained environments through conformational changes [15] [16].

Electronic properties contribute significantly to the compound's reactivity profile. The electron-donating methylene groups increase electron density on the nitrogen atoms, enhancing their nucleophilicity and reactivity toward electrophilic substrates [17] [18]. This electronic effect is particularly pronounced for the terminal primary amino groups, which exhibit higher reactivity compared to the central secondary amino group.

Reaction Mechanisms with Various Functional Groups

Bis(hexamethylene)triamine demonstrates diverse reactivity patterns with different functional groups, reflecting its multifunctional nature and nucleophilic character. The compound's three amino groups enable multiple reaction pathways, often leading to complex product mixtures or cross-linked networks depending on reaction conditions [19] [20].

Aldehydes and Ketones represent the most extensively studied reaction partners for bis(hexamethylene)triamine. The compound undergoes nucleophilic addition reactions with aldehydes to form Schiff bases (imines) through a well-characterized mechanism [21]. The reaction proceeds through initial nucleophilic attack by a primary amino group on the carbonyl carbon, followed by proton transfer and water elimination to yield the imine product. The secondary amino group can also participate in these reactions, though with reduced reactivity due to steric hindrance.

| Functional Group | Reaction Type | Mechanism | Products |

|---|---|---|---|

| Aldehydes | Nucleophilic addition | Imine/Schiff base formation | Imines, enamines |

| Ketones | Nucleophilic addition | Reduced reactivity vs aldehydes | Ketimines |

| Carboxylic acids | Acid-base neutralization | Salt formation | Ammonium salts |

| Esters | Aminolysis | Transesterification | Amides + alcohols |

| Anhydrides | Nucleophilic acyl substitution | Amide bond formation | Amides + carboxylates |

| Isocyanates | Nucleophilic addition | Urea/urethane formation | Polyurea networks |

| Epoxides | Ring-opening addition | β-aminoalcohol formation | Amino alcohols |

The reaction with ketones follows a similar mechanism but proceeds at significantly reduced rates due to increased steric hindrance around the carbonyl group. The formation of ketimines is generally less favorable than imine formation with aldehydes, and the products are more susceptible to hydrolysis under aqueous conditions.

Carboxylic acids undergo acid-base neutralization reactions with bis(hexamethylene)triamine, forming ammonium salts. The reaction stoichiometry depends on the relative concentrations of the reactants and can involve protonation of one, two, or all three amino groups. These salt-forming reactions are particularly important in biological systems where the compound may interact with anionic species such as nucleic acids or proteins.

Isocyanates react readily with bis(hexamethylene)triamine through nucleophilic addition mechanisms, leading to the formation of urea linkages. This reaction is particularly significant in polymer chemistry, where the compound serves as a cross-linking agent for polyurethane systems. The multifunctional nature of bis(hexamethylene)triamine enables the formation of complex three-dimensional networks through multiple urea bond formations.

Epoxide ring-opening reactions represent another important class of transformations involving bis(hexamethylene)triamine. The amino groups act as nucleophiles, attacking the electrophilic carbon atoms in epoxide rings to form β-aminoalcohol products. This reaction is particularly relevant in epoxy resin chemistry, where the compound functions as a curing agent.

Recent studies have revealed unique reactivity patterns with aldehydic DNA modifications. Research has demonstrated that polyamines featuring secondary diamine fragments, including bis(hexamethylene)triamine, form covalent adducts with apurinic/apyrimidinic sites in DNA. The reaction proceeds through nucleophilic addition at the C-6 position, followed by nitrogen elimination and cyclization to form unprecedented ribodiazepane scaffolds. This reactivity pattern is particularly significant for understanding DNA-polyamine interactions and potential therapeutic applications.

Comparative Analysis with Other Polyamines

Bis(hexamethylene)triamine occupies a unique position within the polyamine family, exhibiting distinctive properties that differentiate it from both naturally occurring and synthetic polyamines. The compound's extended aliphatic chain length and symmetrical structure provide specific advantages in certain applications while presenting limitations in others.

Comparison with Natural Polyamines reveals significant differences in biological activity and membrane interaction properties. Unlike putrescine, spermidine, and spermine, which are essential for cellular growth and proliferation, bis(hexamethylene)triamine does not exhibit the same growth-promoting effects. Studies have shown that bis(hexamethylene)triamine, despite being a spermidine analogue, lacks the enhancing effect on mitochondrial calcium accumulation that is characteristic of natural polyamines.

| Polyamine | Formula | Amino Groups | Chain Length | Nucleophilicity | Membrane Binding | Biological Activity |

|---|---|---|---|---|---|---|

| Bis(hexamethylene)triamine | C₁₂H₂₉N₃ | 3 (2 primary, 1 secondary) | 12 carbons | High | Strong | Synthetic applications |

| Putrescine | C₄H₁₂N₂ | 2 (primary) | 4 carbons | Moderate | Weak | Cellular growth |

| Spermidine | C₇H₁₉N₃ | 3 (2 primary, 1 secondary) | 7 carbons | High | Moderate | DNA binding |

| Spermine | C₁₀H₂₆N₄ | 4 (2 primary, 2 secondary) | 10 carbons | Very high | Strong | Mitochondrial function |

| Diethylenetriamine | C₄H₁₃N₃ | 3 (2 primary, 1 secondary) | 4 carbons | High | Weak | Metal chelation |

The binding affinity studies demonstrate that bis(hexamethylene)triamine exhibits stronger membrane binding than spermidine but weaker binding than spermine. Chromatographic determination of polyamine binding to mitochondria revealed the order: spermine ≥ bis(hexamethylene)triamine > spermidine. Importantly, no competition was observed between spermine and bis(hexamethylene)triamine binding, suggesting different membrane binding sites.

Structural differences in the methylene backbone length significantly influence the compounds' biological activities. The elongated hydrophobic spans in bis(hexamethylene)triamine lead to different membrane interaction patterns compared to shorter polyamines. This structural modification results in loss of certain biological activities, such as calcium uptake enhancement, while maintaining others, such as mitochondrial permeability transition inhibition.

Synthetic polyamine comparisons reveal that bis(hexamethylene)triamine exhibits superior performance in certain industrial applications. Compared to diethylenetriamine and triethylenetetramine, the extended chain length provides enhanced cross-linking capability in polymer systems. The compound's reactivity profile makes it particularly suitable for applications requiring controlled gelation and network formation.

Reactivity differences are particularly pronounced in reactions with DNA modifications. Studies comparing various polyamines' reactivity with aldehydic DNA modifications show that bis(hexamethylene)triamine exhibits unique selectivity patterns. The compound preferentially reacts with apurinic sites over formyluracil and formylcytosine, demonstrating up to 20-fold chemoselectivity under specific conditions.

Computational Studies on Bis(hexamethylene)triamine Reactivity

Computational investigations have provided valuable insights into the molecular behavior, reactivity patterns, and structure-activity relationships of bis(hexamethylene)triamine. These studies employ various theoretical approaches, including density functional theory calculations, molecular dynamics simulations, and quantum chemical analyses, to elucidate the compound's fundamental properties.

Density Functional Theory calculations using B3LYP/6-31G(d,p) level of theory reveal that bis(hexamethylene)triamine preferentially adopts an extended conformation in the gas phase. The optimized geometry shows characteristic bond lengths of 1.485 Å for C-N bonds and 1.521 Å for C-C bonds, consistent with experimental crystallographic data. The extended conformation minimizes steric interactions between the amino groups while maximizing the distance between charged centers upon protonation.

| Calculation Type | Method/Basis Set | Key Findings | Reactivity Predictions |

|---|---|---|---|

| DFT geometry optimization | B3LYP/6-31G(d,p) | Extended conformation preferred | Enhanced nucleophilicity |

| Conformational analysis | MM+ force field | Multiple low-energy conformers | Adaptive binding modes |

| Molecular dynamics | AMBER force field | Flexible backbone dynamics | Membrane interaction |

| Binding energy calculations | MP2/aug-cc-pVDZ | Strong hydrogen bonding | Selective recognition |

| Electrostatic potential | B3LYP/6-311++G(d,p) | Positive electrostatic potential | Electrophilic attack sites |

| Frontier orbital analysis | B3LYP/6-31G(d) | High-lying HOMO orbitals | Electron-rich nitrogen centers |

Conformational analysis using molecular mechanics (MM+) and density functional methods identifies multiple low-energy conformers within a narrow energy range. The conformational flexibility of the hexamethylene backbone enables the molecule to adopt various shapes, facilitating binding to diverse molecular targets. The most stable conformations feature anti-arrangements of the amino groups, minimizing electrostatic repulsion.

Molecular dynamics simulations using AMBER force fields provide detailed insights into the compound's behavior in aqueous solution. The simulations reveal that bis(hexamethylene)triamine exhibits considerable flexibility, with the backbone adopting extended, bent, and folded conformations during the simulation trajectory. The primary amino groups show high mobility, while the central secondary amino group remains relatively constrained.

Electrostatic potential calculations demonstrate that bis(hexamethylene)triamine possesses regions of positive electrostatic potential centered on the nitrogen atoms. These calculations predict the most likely sites for electrophilic attack and help explain the compound's nucleophilic reactivity patterns. The terminal primary amino groups exhibit the highest positive potential, consistent with their observed higher reactivity.

Frontier orbital analysis reveals that the highest occupied molecular orbital energy levels are significantly elevated, indicating strong electron-donating capability. The HOMO orbitals are primarily localized on the nitrogen atoms, particularly the primary amino groups, supporting their role as the primary nucleophilic sites. The calculated orbital energies correlate well with experimental observations of enhanced nucleophilicity.

Protonation state modeling using polarizable continuum model solvation demonstrates that bis(hexamethylene)triamine follows a sequential protonation mechanism in aqueous solution. The calculations predict that the primary amino groups are protonated first, followed by the secondary amino group at higher pH values. This theoretical prediction aligns with experimental NMR studies of triamine protonation behavior.

Reaction pathway analysis using intrinsic reaction coordinate calculations elucidates the mechanisms of key reactions involving bis(hexamethylene)triamine. The computational studies reveal relatively low activation barriers for nucleophilic addition reactions, consistent with the compound's high reactivity. The calculations also identify transition state structures and provide insights into the stereoelectronic factors governing reaction selectivity.

Binding energy calculations using high-level ab initio methods quantify the compound's interaction with various molecular targets. The results indicate strong hydrogen bonding capabilities, particularly for interactions with carbonyl-containing compounds and nucleic acids. The calculated binding energies help explain the compound's selectivity for certain substrates over others.

Physical Description

mp = 33 deg C; [ChemIDplus] Colorless solid; [CAMEO] Colorless to yellow melt; mp = 33-36 deg C; [MSDSonline]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (21.51%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (18.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (53.96%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

67875-37-0

Wikipedia

Methods of Manufacturing

General Manufacturing Information

1,6-Hexanediamine, N1-(6-aminohexyl)-: ACTIVE

1,6-Hexanediamine, N1-(6-aminohexyl)-, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).